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Compound of Interest

Compound Name:
6-bromoquinoline-2,4-dicarboxylic

Acid

Cat. No.: B1331843 Get Quote

Disclaimer: As of December 2025, publicly accessible, experimental spectroscopic data (NMR,

IR, MS) for 6-bromoquinoline-2,4-dicarboxylic acid is not readily available. Commercial

suppliers may offer analysis upon request.[1] This guide provides a template based on data for

the closely related compound, 6-bromoquinoline, and theoretical predictions for the target

molecule to serve as a reference for researchers, scientists, and drug development

professionals.

Introduction
6-Bromoquinoline-2,4-dicarboxylic acid is a heterocyclic compound with potential

applications in medicinal chemistry and materials science. A thorough understanding of its

spectroscopic characteristics is essential for its identification, purity assessment, and structural

elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 6-bromoquinoline-2,4-
dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The expected chemical shifts for 6-bromoquinoline-2,4-dicarboxylic acid are

presented below. The data for the quinoline ring protons and carbons are adapted from the

known data for 6-bromoquinoline for illustrative purposes.

Table 1: Predicted ¹H NMR Data for 6-Bromoquinoline-2,4-dicarboxylic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 14.0 Broad Singlet 2H 2 x -COOH

~8.5 - 8.7 Singlet 1H H-3

~8.3 - 8.5 Doublet 1H H-5

~8.1 - 8.3 Doublet 1H H-8

~7.8 - 8.0 Doublet of Doublets 1H H-7

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 6-Bromoquinoline-2,4-dicarboxylic acid
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Chemical Shift (δ) ppm Assignment

~168.0 C-2 Carboxyl

~166.0 C-4 Carboxyl

~150.0 C-2

~148.0 C-8a

~145.0 C-4

~138.0 C-3

~133.0 C-7

~130.0 C-5

~128.0 C-4a

~122.0 C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands expected for 6-bromoquinoline-2,4-dicarboxylic acid are

listed below.

Table 3: Predicted IR Data for 6-Bromoquinoline-2,4-dicarboxylic acid
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Wavenumber (cm⁻¹) Interpretation

3300 - 2500 (broad) O-H stretching of carboxylic acid

~1700 C=O stretching of carboxylic acid

~1600, ~1470 C=C and C=N stretching of quinoline ring

~1250 C-O stretching of carboxylic acid

~830 C-H out-of-plane bending (aromatic)

~600 C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. For 6-bromoquinoline-2,4-dicarboxylic acid, the mass spectrum is expected

to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and

⁸¹Br) in nearly equal abundance.

Table 4: Predicted MS Data for 6-Bromoquinoline-2,4-dicarboxylic acid

m/z Interpretation

[M]+ Molecular ion peak

[M+2]+ Isotopic peak due to ⁸¹Br

[M-COOH]+ Fragment ion after loss of a carboxyl group

[M-2COOH]+ Fragment ion after loss of both carboxyl groups

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 6-
bromoquinoline-2,4-dicarboxylic acid.

NMR Spectroscopy
Sample Preparation:
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Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Use a standard one-pulse sequence.

Set the spectral width to approximately 15 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Use a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

A higher number of scans will be necessary compared to ¹H NMR.

Use a relaxation delay of 2 seconds.

IR Spectroscopy
Sample Preparation:

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample

directly on the ATR crystal.

For KBr pellet method, mix a small amount of the sample with dry KBr powder and press

into a thin pellet.

Data Acquisition:
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Record the spectrum over a range of 4000-400 cm⁻¹.

Collect a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry
Sample Introduction:

Introduce the sample into the mass spectrometer via direct infusion or after separation by

liquid chromatography (LC-MS).

Ionization:

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is

suitable for polar, non-volatile compounds.

Mass Analysis:

Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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